2-Quinolinecarboxylic acid, 1-oxide

Description

Historical Perspectives in Quinoline (B57606) N-oxide Chemistry

The journey into the world of quinoline N-oxides began with the broader exploration of quinoline itself. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, Charles Gerhardt obtained a related compound through the distillation of quinine (B1679958) with potassium hydroxide, which he named 'Chinolein'. wikipedia.org This foundational work on the quinoline scaffold paved the way for future investigations into its derivatives.

The introduction of the N-oxide function to azaaromatic molecules, including quinolines, was found to often enhance their biological activity compared to the parent bases. clockss.org This discovery spurred interest in the synthesis and properties of quinoline N-oxides. Researchers found that quinoline N-oxides are often more reactive and exhibit good regioselectivity compared to their unoxidized counterparts, making them versatile precursors in organic synthesis. researchgate.net The development of methods for the N-oxidation of quinolines became a key area of research, although direct oxidation of quinoline-5,8-diones proved challenging due to low basicity of the nitrogen atom. clockss.org This led to indirect synthetic routes, often involving the N-oxidation of quinolines with electron-releasing groups followed by further modifications. clockss.org

Academic Significance and Research Trajectories of Quinoline Carboxylic Acids

Quinoline carboxylic acids, including the 2-carboxylic acid variant, have garnered significant academic interest due to their diverse applications and interesting chemical properties. Quinoline-2-carboxylic acid, also known as quinaldic acid, is a metabolite of tryptophan. hmdb.ca The position of the carboxylic acid group on the quinoline ring significantly influences the compound's properties and reactivity. For instance, quinoline-4-carboxylic acid and its derivatives have been extensively studied for their anti-inflammatory and analgesic activities.

The research into quinoline carboxylic acids has expanded to include their potential as anticancer, antimicrobial, and antifungal agents. researchgate.netnih.gov For example, quinoline-2-carboxylic acid has shown inhibitory properties and has been investigated for its use in treating bacterial infections. biosynth.com Furthermore, studies have explored the antiproliferative and anti-inflammatory activities of various quinoline carboxylic acid derivatives. nih.gov The ability of these compounds to chelate with metal ions has also been a subject of investigation, suggesting potential mechanisms for their biological activities. nih.gov The synthesis of novel quinoline-2-carboxylic acid derivatives continues to be an active area of research, with studies focusing on creating new compounds with enhanced biological activities. ajchem-a.com

Structural Relationship within the Quinoline and N-Oxide Families

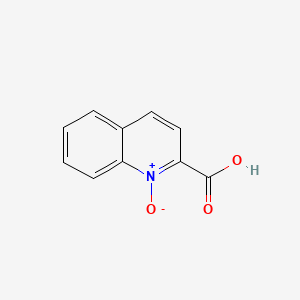

2-Quinolinecarboxylic acid, 1-oxide belongs to the family of quinolines, which are heterocyclic aromatic organic compounds with the chemical formula C₉H₇N. wikipedia.org The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The addition of a carboxylic acid group at the 2-position and an N-oxide function at the nitrogen atom of the pyridine ring gives rise to this compound.

The N-oxide group significantly alters the electronic properties of the quinoline ring. The N-oxide bond introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom, which can influence the molecule's reactivity and interactions with other molecules. This modification makes the quinoline ring more susceptible to certain types of chemical reactions. researchgate.net The presence of both the carboxylic acid group and the N-oxide function provides multiple sites for potential chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The structural features of quinoline N-oxides have been a subject of interest, with techniques like X-ray crystallography being used to determine their precise three-dimensional structures. nih.gov

| Property | Value |

| Chemical Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| SMILES | O=C(O)c1ccc2ccccc2[n+]1[O-] |

| InChI Key | CAGGDJBSADVXFV-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinolin-1-ium-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGGDJBSADVXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480777 | |

| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3297-64-1 | |

| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinolinecarboxylic Acid, 1 Oxide and Its Derivatives

Direct Synthesis Approaches to 2-Quinolinecarboxylic Acid, 1-oxide

Direct synthesis strategies primarily focus on constructing the quinoline (B57606) ring system first, followed by oxidation of the nitrogen atom, or in some novel cases, forming the N-oxide during the cyclization process itself.

The most common route to this compound involves the N-oxidation of a pre-formed 2-quinolinecarboxylic acid or a suitable 2-substituted quinoline precursor. The nitrogen atom in the quinoline ring is susceptible to oxidation by various reagents to form the corresponding N-oxide.

Research has demonstrated the efficacy of several oxidizing agents for this transformation. Peroxy acids, such as peracetic acid, are classic reagents used for the oxidation of quinoline to quinoline-N-oxide. uop.edu.pk A more modern and highly efficient reagent is dimethyldioxirane (B1199080) (DMDO), which has been shown to oxidize various 2-substituted pyridines and quinolines to their N-oxides quantitatively in most cases. researchgate.net The reaction with DMDO in acetone (B3395972) is typically clean, yielding the N-oxide as the sole product. researchgate.net

Another catalytic system involves methyltrioxorhenium (MTO) with hydrogen peroxide as the stoichiometric oxidant. thieme-connect.de While highly effective for many unhindered quinolines, this method can be sensitive to steric hindrance from substituents at the C2-position. thieme-connect.de The reactivity in N-oxidation is influenced by both electronic and steric factors. For instance, steric effects from 2-substitution and peri-interactions (with substituents at the 8-position) can significantly reduce the reaction rate. researchgate.net

| Oxidizing System | Precursor Type | Key Findings |

| Dimethyldioxirane (DMDO) | 2-Substituted Quinolines | Produces N-oxides as the sole product, often quantitatively. Reaction rates are influenced by steric effects. researchgate.net |

| Peracetic Acid | Quinoline | A conventional method for generating quinoline-N-oxide. uop.edu.pk |

| Methyltrioxorhenium/H₂O₂ | Quinolines | Highly efficient for unhindered quinolines but sensitive to steric hindrance at the 2-position. thieme-connect.de |

The foundational 2-quinolinecarboxylic acid skeleton is assembled through various cyclocondensation and annulation reactions, which involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring.

A prominent method is the Doebner reaction , a three-component condensation of anilines, aldehydes, and pyruvic acid to yield quinoline-4-carboxylic acids. uop.edu.pkresearchgate.netrsc.orgacs.org Modifications of this reaction, such as the Doebner hydrogen-transfer reaction, have been developed to accommodate anilines with electron-withdrawing groups, which typically give low yields in the conventional setup. uop.edu.pkacs.org

The Friedländer annulation is another cornerstone of quinoline synthesis, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ambeed.comsigmaaldrich.com Microwave-assisted versions of the Friedländer synthesis have been shown to proceed rapidly and in excellent yield. sigmaaldrich.com

The Pfitzinger reaction offers a pathway through the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions to form quinoline-4-carboxylic acids. nih.gov A limitation of this method is the potential instability of certain functional groups on the isatin starting material under the required basic conditions. nih.gov

A novel approach that directly yields the N-oxide has also been reported. This synthesis involves the base-catalyzed interaction of the nitro group of an o-nitroveratrylidenesuccinic acid with the side chain, resulting in the direct formation of 6,7-dimethoxyquinoline-1-oxide-3-carboxylic acid. oup.com This method circumvents the separate oxidation step. oup.com

| Reaction Name | Reactants | Product Type |

| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids uop.edu.pkrsc.org |

| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Substituted Quinolines ambeed.comsigmaaldrich.com |

| Pfitzinger Reaction | Isatin, α-Methylene carbonyl compound | Quinoline-4-carboxylic acids nih.gov |

| Direct N-Oxide Synthesis | o-Nitroveratrylidenesuccinic acid | Quinoline-1-oxide-3-carboxylic acid oup.com |

Green Chemistry Protocols in Quinolinecarboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green" protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Nanocatalysts have emerged as a highly effective tool in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery compared to their homogeneous counterparts. google.com

Various nanocatalysts have been successfully employed in the synthesis of quinoline derivatives. For example, TiO₂ nanoparticles have been used as an efficient catalyst for producing hexahydro-2-quinolinecarboxylic acid derivatives. nih.gov Nickel-based nanoparticles, synthesized from plant extracts, have been utilized in the solvent-free Friedländer annulation to produce polysubstituted quinolines. nih.gov Ionically tagged magnetic nanoparticles have also been designed for the synthesis of 2-aryl-quinoline-4-carboxylic acids, demonstrating excellent reusability. rsc.org Other reported systems include nano-flake ZnO and metal-organic frameworks (MOFs) like IRMOF-3/PSTA/Cu, which have shown excellent yields in one-pot multicomponent reactions. ambeed.comnih.gov

| Nanocatalyst | Synthetic Method | Key Advantages |

| TiO₂ nanoparticles | Multicomponent Synthesis | Effective for hexahydro-2-quinolinecarboxylic acid derivatives. nih.gov |

| Nickel Nanoparticles | Friedländer Annulation | Efficient under solvent-free conditions. nih.gov |

| Fe₃O₄@SiO₂-urea-thiazole sulfonic acid | Doebner Reaction | Magnetically recoverable and reusable. rsc.org |

| Nano-flake ZnO | Condensation Reaction | Simple, cost-effective, and reusable catalyst. ambeed.com |

| IRMOF-3/PSTA/Cu | Multicomponent Synthesis | High porosity and surface area, excellent yields. nih.gov |

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, lower costs, and simplify purification procedures.

Several protocols for quinoline synthesis have been optimized to run under solvent-free conditions. The use of heterogeneous catalysts is often key to the success of these reactions. For instance, Hβ zeolite has been employed as a recyclable catalyst for the one-step cyclization of ketones and 2-aminobenzophenones to form 2,4-disubstituted quinolines. researchgate.net Similarly, silica (B1680970) sulfuric acid has served as an efficient solid acid catalyst in the three-component Doebner reaction, with the catalyst being easily recovered by simple filtration. rsc.org The use of nanocatalysts, such as nickel nanoparticles and nano-flake ZnO, has also enabled efficient solvent-free synthesis of quinoline derivatives. ambeed.comnih.gov

Microwave irradiation has become a popular non-conventional energy source in organic synthesis. Current time information in Bangalore, IN. It often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. Current time information in Bangalore, IN. This is attributed to efficient and uniform "in-core" heating of the reaction mixture.

Microwave-assisted synthesis has been successfully applied to the preparation of various quinolinecarboxylic acid derivatives. One-step methods for preparing substituted quinoline-2-carboxanilides directly from the acid or ester and an aniline have been developed using microwave irradiation, often without the need for a catalyst. Current time information in Bangalore, IN. The synthesis of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives has also been significantly improved through microwave-assisted protocols, which offer easy reaction conditions and short reaction times. thieme-connect.deoup.com The Friedländer quinoline synthesis, when performed with neat acetic acid as both solvent and catalyst under microwave irradiation, can be completed in as little as five minutes in excellent yield. sigmaaldrich.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. acs.org For the synthesis of quinoline derivatives, MCRs such as the Ugi and Passerini reactions have proven to be particularly valuable. beilstein-journals.org

A notable advancement in this area is the N-oxide-induced Ugi reaction, which provides rapid access to quinoline-C2-amino amides. ajchem-a.com In a departure from the classical Ugi four-component condensation which involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide, this modified approach utilizes a quinoline N-oxide as a carboxylic acid isostere. ajchem-a.comnih.gov The reaction between aldehydes, amines, isocyanides, and quinoline N-oxides proceeds via a deoxygenative C(sp2)-H functionalization, leading to the formation of quinoline four-component Ugi adducts. ajchem-a.com This unique reactivity of N-oxides opens up an efficient synthetic route to biologically relevant compounds. ajchem-a.com

The Passerini reaction, another cornerstone of MCRs, typically involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to yield an α-acyloxy amide. rsc.orgpharmaguideline.comiipseries.org While direct applications involving this compound in Passerini reactions are not extensively documented, the parent compound's structure lends itself to such transformations, where the carboxylic acid moiety can react with various aldehydes and isocyanides to generate a library of diverse derivatives.

| Reaction | Reactants | Product Type | Key Features |

| N-Oxide-Induced Ugi Reaction | Quinoline N-oxide, Aldehyde, Amine, Isocyanide | Quinoline-C2-amino amide | N-oxide acts as a carboxylic acid isostere; Deoxygenative C-H functionalization. ajchem-a.com |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Three-component reaction; High atom economy. rsc.orgpharmaguideline.comiipseries.org |

Derivatization Strategies of the Quinoline Backbone and Carboxyl Group

The functionalization of the quinoline backbone and the carboxylic acid group of this compound is crucial for modulating its physicochemical and biological properties. A variety of synthetic methods have been employed for this purpose.

The direct alkylation and arylation of the quinoline N-oxide core represent powerful tools for introducing molecular diversity. A catalyst- and solvent-free, one-pot method has been developed for the hydroxyheteroarylation of olefins with quinoline N-oxides, leading to the synthesis of quinoline-substituted α-hydroxy carboxylic derivatives. This method is noted for its high atom economy and mild reaction conditions. wikipedia.org

For arylation, a copper(II) acetate-catalyzed direct radical C2 arylation of quinoline N-oxide with arylamines has been reported. This reaction exhibits high functional-group tolerance and excellent regioselectivity, providing 2-arylquinoline N-oxides in good to excellent yields under mild conditions. researchgate.net

The esterification of the carboxylic acid group is a common derivatization strategy. The Fischer esterification, a well-established method, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. Current time information in Bangalore, IN.researchgate.netorganic-chemistry.org This reversible reaction produces the corresponding ester and water. Current time information in Bangalore, IN.researchgate.net While specific examples for this compound are not prevalent in the literature, this standard protocol is broadly applicable. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

The reaction can be driven to completion by removing water as it is formed.

Amidation of the carboxylic acid group can be achieved through various methods, often involving the activation of the carboxylic acid followed by reaction with an amine. nih.gov Alternatively, direct amidation of the quinoline ring can be accomplished. An efficient metal-free intermolecular amidation of quinoline N-oxides with arylsulfonamides has been developed using PhI(OAc)₂ and PPh₃. This reaction proceeds to give N-(quinolin-2-yl)sulfonamides in very good yields. pharmaguideline.comiipseries.org

Direct amination of the quinoline N-oxide ring is also possible. For instance, 4-ethylquinoline (B97253) 1-oxide reacts with isopropyl nitrite (B80452) and sodium amide in liquid ammonia (B1221849) to yield 2-amino-4-ethylquinoline 1-oxide as the main product. nih.gov Similar amination has been observed with lepidine 1-oxide and quinoline 1-oxide itself. nih.gov Another metal-free approach for the synthesis of N-acylated 2-aminoquinolines involves the reaction of quinoline N-oxides with nitriles, using methyl carbazate (B1233558) as a radical activating reagent. nih.gov

| Reaction | Reagents | Product |

| Intermolecular Amidation | Quinoline N-oxide, Arylsulfonamide, PhI(OAc)₂, PPh₃ | N-(Quinolin-2-yl)sulfonamide pharmaguideline.comiipseries.org |

| Amination | 4-Ethylquinoline 1-oxide, Isopropyl nitrite, Sodium amide | 2-Amino-4-ethylquinoline 1-oxide nih.gov |

| Deoxygenative 2-Amidation | Quinoline N-oxide, Nitrile, Methyl carbazate | N-Acylated 2-aminoquinoline (B145021) nih.gov |

Thionation, the conversion of an oxygen-containing group to a sulfur-containing one, is a valuable transformation in organic synthesis. The thionation of the carboxylic acid group of this compound to the corresponding thiocarboxylic acid can be conceptually achieved using reagents like Lawesson's reagent. nih.gov Lawesson's reagent is a well-known thionating agent for converting carbonyl compounds, including carboxylic acids, into their thio-analogs. nih.gov The reaction generally proceeds by heating the carboxylic acid with Lawesson's reagent in an inert solvent.

Furthermore, direct thionation of the quinoline N-oxide ring at the C2 position has been reported. A metal-free method for the regioselective synthesis of 2-thiolated quinolines from quinoline N-oxides has been developed using benzenethiols as the thiolation reagents in the presence of p-toluenesulfonyl chloride in water at room temperature. rsc.org Another approach involves the deoxygenative C-H functionalization of quinoline N-oxides with thiourea (B124793) upon activation with triflic anhydride (B1165640) to afford quinoline-2-thiones with excellent regioselectivity. acs.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including triazole-quinoline hybrids. beilstein-journals.orgrsc.org This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole.

Several studies have demonstrated the synthesis of novel 1,2,3-triazolo-benzoquinoline-3-carbonitriles using the CuAAC reaction. beilstein-journals.org In a typical procedure, an acetylenic aryl-benzoquinoline-3-carbonitrile is reacted with an aryl azide in the presence of a copper(I) catalyst to yield the desired triazole-quinoline hybrid. beilstein-journals.org Mechanochemical click reactions, using milling procedures, have also been successfully employed for the synthesis of 6-phenyl-2-(trifluoromethyl)quinolines bearing a phenyl-1,2,3-triazole moiety at the O-4 position of the quinoline core, often showing higher efficiency than solution-based methods. rsc.org A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has also been developed, providing a facile route to α-triazolylquinolines. beilstein-journals.org

| Approach | Reactants | Catalyst/Conditions | Product |

| CuAAC | Acetylenic aryl-benzoquinoline-3-carbonitrile, Aryl azide | Copper(I) | 1,2,3-Triazolo-benzoquinoline-3-carbonitrile beilstein-journals.org |

| Mechanochemical CuAAC | 4-alkynyl-quinoline derivative, Aryl azide | Cu(II), Cu(I), or Cu(0) / Milling | 4-(Phenyl-1,2,3-triazolyl)-quinoline derivative rsc.org |

| Deoxygenative C2-Heteroarylation | Quinoline N-oxide, N-sulfonyl-1,2,3-triazole | Metal- and additive-free | α-Triazolylquinoline beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of 2 Quinolinecarboxylic Acid, 1 Oxide Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups present in 2-Quinolinecarboxylic acid, 1-oxide.

The FT-IR spectrum of this compound is characterized by a combination of absorption bands originating from the quinoline (B57606) ring system, the N-oxide group, and the carboxylic acid moiety. The carboxylic acid group presents several distinct bands. A very broad O–H stretching band is expected in the 2500-3300 cm⁻¹ region, a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com The carbonyl (C=O) stretching vibration typically appears as a strong, intense band between 1690-1760 cm⁻¹. orgchemboulder.com The spectrum will also feature a C–O stretching vibration between 1210-1320 cm⁻¹ and O–H bending vibrations around 1440-1395 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.com

The presence of the N-oxide functional group introduces a characteristic N-O stretching vibration. These bands are typically observed in the 928 cm⁻¹ to 971 cm⁻¹ range in various alkaloid N-oxides. mdpi.com Furthermore, vibrations associated with the quinoline ring, such as C=C and C=N stretching, will appear in the fingerprint region, typically between 1419-1616 cm⁻¹. semanticscholar.org The infrared spectrum of the parent compound, quinoline-2-carboxylic acid, shows that it can exist in tautomeric forms as a neutral molecule and a zwitterion. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3300-2500 (very broad) | Carboxylic Acid |

| C=O Stretch | 1760-1690 (strong) | Carboxylic Acid |

| C=C & C=N Stretch | 1616-1419 | Quinoline Ring |

| O-H Bend | 1440-1395 | Carboxylic Acid |

| C-O Stretch | 1320-1210 | Carboxylic Acid |

| N-O Stretch | 971-928 | N-Oxide |

| O-H Bend | 950-910 | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides a detailed map of the proton and carbon framework of the molecule.

The ¹H-NMR spectrum of this compound displays signals corresponding to the six protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the carboxylic acid group and the N-oxide functionality. In the parent quinoline N-oxide, the proton at the C8 position is notably deshielded, appearing at approximately 8.72 ppm, while the proton at C2 (unsubstituted in the parent) is at 8.52 ppm. rsc.org For quinaldic acid (2-quinolinecarboxylic acid), the aromatic protons resonate between 7.68 and 8.5 ppm in water. nih.govhmdb.ca

For this compound, the protons on the heterocyclic ring (H3, H4) and the benzenoid ring (H5, H6, H7, H8) are expected to be deshielded compared to quinaldic acid due to the N-oxidation. The proton signals will appear as doublets and multiplets, reflecting the spin-spin coupling between adjacent protons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3, H4, H5, H6, H7, H8 | 8.8 - 7.5 | m, d |

| COOH | >10 (broad) | s |

The ¹³C-NMR spectrum provides signals for each of the ten carbon atoms in the this compound structure. The spectrum is characterized by the downfield signal of the carboxylic acid carbon (C=O), which typically appears in the range of 165-190 ppm. oregonstate.edu The ten carbons of the quinoline ring will have distinct chemical shifts influenced by the substituents.

For the parent quinoline N-oxide, the carbon signals range from approximately 119.7 to 141.5 ppm. rsc.org In quinaldic acid, the carbon atoms of the quinoline ring also resonate within this aromatic region. chemicalbook.com N-oxidation is known to affect the chemical shifts of the ring carbons, particularly those in the alpha and gamma positions relative to the nitrogen atom. researchgate.net Therefore, the C2, C4, and C8a carbons in this compound are expected to show significant shifts compared to the non-oxidized analogue. The C2 carbon, being attached to both the nitrogen of the N-oxide and the carboxylic acid, will be particularly deshielded.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190-165 |

| C2-C8a (Aromatic) | 170-110 |

Mass Spectrometry (MS) Characterization (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₁₀H₇NO₃), the calculated molecular weight is 189.171 g/mol . chemsynthesis.comnih.gov Using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 190.17.

Fragmentation analysis provides structural information. Key fragmentation pathways would likely include the loss of a water molecule (H₂O, 18 Da), the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, and the loss of an oxygen atom (O, 16 Da) from the N-oxide group. mdpi.com The fragmentation of the parent quinaldic acid shows a prominent peak at m/z 128, corresponding to the loss of the carboxyl group. nih.gov

Electronic Spectroscopy Studies (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy investigates the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π-π* transitions. In ethanol, quinoline itself shows absorption bands around 300-320 nm. researchgate.net The introduction of the carboxylic acid group and the N-oxide group acts to modify these transitions. Both groups can function as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima. Studies on quinaldic acid complexes show absorption bands related to π-π* and n-π* transitions between 30,000 and 45,000 cm⁻¹ (approximately 222-333 nm). semanticscholar.org The N-oxide function is expected to further influence these electronic transitions, leading to a complex absorption profile that is sensitive to solvent polarity. researchgate.net

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, intermolecular interactions, and packing of this compound in the solid state.

Single Crystal X-ray Diffraction Analysis

To date, no single crystal X-ray diffraction data for this compound has been reported in the accessible scientific literature. Such an analysis would yield crucial parameters for defining its crystal structure. The expected data from a successful single crystal X-ray diffraction experiment would be presented in a table similar to the hypothetical one below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO₃ |

| Formula Weight | 189.17 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

Powder X-ray Diffraction (XRD) Studies

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and can be used for structural analysis, particularly when single crystals are not available. There are currently no published powder XRD patterns for this compound. A powder XRD study would provide a characteristic diffraction pattern, which serves as a "fingerprint" for the compound. This pattern could be used for phase identification, purity assessment, and, in some cases, for the determination of unit cell parameters. The results of such an analysis would typically be presented as a plot of diffraction intensity versus the diffraction angle (2θ).

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of a compound. Thermogravimetric analysis (TGA), in particular, measures the change in mass of a sample as a function of temperature.

Currently, there is no published data from thermogravimetric analysis of this compound. A TGA study would reveal the temperatures at which the compound begins to decompose and the nature of this decomposition (e.g., loss of water, decarboxylation). The data would indicate the thermal stability of the molecule and could provide insights into its decomposition pathway. A hypothetical TGA data summary is presented below.

Hypothetical Thermal Analysis Data for this compound

| Analysis Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | Data Not Available | Data Not Available | e.g., Dehydration |

| 2 | Data Not Available | Data Not Available | e.g., Decarboxylation |

| 3 | Data Not Available | Data Not Available | e.g., Decomposition of quinoline ring |

Theoretical and Computational Chemistry Investigations of 2 Quinolinecarboxylic Acid, 1 Oxide

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to studying the behavior of 2-Quinolinecarboxylic acid, 1-oxide. These methods are used to model the molecule's geometry, stability, and potential energy surfaces, providing a deep understanding of its intrinsic properties.

Density Functional Theory (DFT) has been a primary method for investigating this compound. researchgate.net DFT calculations have been employed to determine the molecule's optimized geometry and to explore the dynamics of its strong intramolecular O—H⋯O hydrogen bond. researchgate.net

One of the key findings from DFT studies is related to proton transfer dynamics. Calculations of the free energy surfaces for quinaldic acid N-oxide have shown that a spontaneous proton transfer from the carboxylic acid group to the N-oxide oxygen is not a favorable event in the electronic ground state. researchgate.netdokumen.pub This indicates a significant energy barrier to forming the zwitterionic tautomer under normal conditions. Furthermore, DFT calculations have been used to characterize the molecule's hydrogen bonding, revealing a very short O⋯O distance of 2.435 (2) Å, which is associated with slight distortions from molecular planarity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound and related compounds, researchers have utilized various combinations to achieve reliable results. The selection is critical for accurately describing the molecule's geometry, particularly the parameters of the strong intramolecular hydrogen bond.

Computational studies on this molecule and its analogues have involved specific functionals and basis sets to model its properties effectively. For instance, calculations have been performed to characterize the hydrogen bonding using the B3LYP functional with the 6-31G(d) basis set. researchgate.net

| Functional | Basis Set | Application/Purpose |

|---|---|---|

| B3LYP | 6-31G(d) | Characterization of hydrogen bonding and molecular geometry. researchgate.net |

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides critical insights into its chemical stability, reactivity, and bonding characteristics. Advanced computational methods are used to dissect the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and intramolecular interactions that contribute to molecular stability. For this compound, NBO analysis has been employed to investigate the flow of charge, particularly in the context of interactions with a polar environment, such as in complexes with water. researchgate.net

This analysis helps to understand how the electronic structure is affected by its surroundings and provides insight into the delocalization of electrons within the molecule, which is crucial for understanding the nature of the intramolecular hydrogen bond. researchgate.netresearchgate.net The method quantifies the donor-acceptor interactions between filled and unfilled orbitals, revealing the hyperconjugative effects that stabilize the system.

| Analysis Type | Investigated Property | Key Finding |

|---|---|---|

| Donor-Acceptor Interactions | Charge flow and delocalization | Used to analyze the influence of a polar environment on the molecule's electronic structure. researchgate.net |

| Orbital Interactions | Hydrogen bond enhancement | Reveals electronic effects contributing to the strength and nature of the intramolecular hydrogen bond. researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies of these orbitals and the gap between them are key indicators of chemical reactivity and kinetic stability.

Computational studies involving this compound have included the analysis of its frontier orbitals. dokumen.pub A notable finding from these studies is that in dimeric structures of the molecule, the HOMO and LUMO orbitals tend to be localized on a single molecule rather than being delocalized across the entire dimer complex. dokumen.pub This suggests that the fundamental electronic reactivity of the monomer is largely retained within the dimer.

| Orbital | Property | Qualitative Finding |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability | In dimeric forms, the frontier orbitals are localized on one molecule, indicating minimal electronic delocalization between the monomer units. dokumen.pub |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability |

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. This method has been applied to this compound to characterize the nature of its intramolecular hydrogen bond. researchgate.net

AIM analysis involves locating the bond critical points (BCPs) in the electron density and analyzing the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ). These properties reveal the nature of the atomic interactions. For instance, the analysis of the intramolecular hydrogen bond in quinaldic acid N-oxide has indicated that the bond becomes stronger in its proton-transferred form. researchgate.net

| Topological Parameter | Significance | Purpose of Analysis |

|---|---|---|

| Electron Density at BCP (ρ(r_BCP)) | Indicates the strength of the bond. | To characterize the nature and strength of the intramolecular O—H⋯O hydrogen bond and analyze changes upon proton transfer. researchgate.net |

| Laplacian of Electron Density at BCP (∇²ρ(r_BCP)) | Distinguishes between shared (covalent) and closed-shell (ionic, hydrogen bond) interactions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic sites and its potential for intermolecular interactions. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

Generally, the MEP map employs a color scale where red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. Green and yellow denote regions with near-zero or intermediate potential, respectively.

For this compound, the MEP map would be expected to show the most negative potential (red regions) localized around the oxygen atoms of the carboxylic acid group and the N-oxide moiety due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential (blue region) would be concentrated on the acidic hydrogen atom of the carboxyl group, making it the principal site for nucleophilic attack and hydrogen bond donation. The aromatic quinoline (B57606) ring would exhibit a gradient of potential, with areas of negative potential (π-electron density) above and below the plane of the rings, making them suitable for π-π stacking interactions.

Conformational Analysis and Tautomerism Studies

Computational studies on the conformation of this compound indicate that the quinoline ring system is largely planar. The primary conformational flexibility arises from the orientation of the carboxylic acid group at the C2 position relative to the N-oxide group. The most stable conformation is one that facilitates the formation of a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the oxygen atom of the N-oxide.

Tautomerism is a significant consideration for this molecule. Similar to its parent compound, quinoline-2-carboxylic acid, which can exist in both a neutral and a zwitterionic form, this compound can potentially exhibit tautomerism involving proton transfer. researchgate.net The two principal tautomeric forms would be:

The Neutral Form: The proton resides on the carboxylic acid group (C(=O)OH).

The Zwitterionic Form: The acidic proton transfers from the carboxylic acid group to the N-oxide oxygen, resulting in a carboxylate group (COO⁻) and a protonated N-oxide group (N⁺-OH).

First-principle molecular dynamics simulations have been employed to investigate the potential for proton transfer. These studies indicate that the proton is predominantly localized on the carboxylic acid group, meaning the neutral form is the significantly more stable tautomer in the ground state. researchgate.net Spontaneous proton transfer to form the zwitterionic species does not appear to occur under normal conditions. nih.gov

Intermolecular and Intramolecular Interaction Studies

The structure of this compound is dominated by a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the carboxylic acid group (the donor) and the oxygen atom of the N-oxide group (the acceptor), creating a stable quasi-ring structure. researchgate.net

Car–Parrinello molecular dynamics (CPMD) simulations have provided detailed insights into the dynamics of this hydrogen bond. researchgate.net The simulations, performed in both the gas phase and the solid state, confirm that the bridged proton remains firmly localized on the donor (carboxylic oxygen) side, with no proton transfer events observed. researchgate.netnih.gov The inclusion of dispersion corrections in solid-state simulations is crucial for accurately modeling the crystalline environment. researchgate.net

The strength and nature of this intramolecular hydrogen bond can be characterized by key geometric parameters obtained from these simulations.

| Parameter | Description | Typical Value (Å) |

|---|---|---|

| O–H Distance | The covalent bond length of the hydroxyl group in the carboxylic acid. | ~1.03 Å |

| H···O Distance | The length of the hydrogen bond between the hydroxyl hydrogen and the N-oxide oxygen. | ~1.58 Å |

| O···O Distance | The distance between the carboxylic oxygen and the N-oxide oxygen. | ~2.56 Å |

These distances indicate a relatively strong and stable intramolecular hydrogen bond, which is a defining feature of the molecule's structure and reactivity.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of close contacts with neighboring molecules.

Key tools in this analysis include:

dnorm Surface: This surface reveals contacts shorter than, equal to, and longer than the van der Waals radii. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. scispace.com

For aromatic molecules like this compound, a typical Hirshfeld analysis would reveal several key interactions contributing to the crystal packing. While a specific study on this exact molecule is not available, the expected contributions based on similar structures are summarized below.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though generally weaker, van der Waals forces. |

| O···H / H···O | 20 - 30% | Indicates intermolecular hydrogen bonding, appearing as sharp spikes on the fingerprint plot. |

| C···H / H···C | 15 - 25% | Represents weaker C–H···π interactions and other van der Waals contacts. |

| C···C | 5 - 10% | Corresponds to π-π stacking interactions between the aromatic quinoline rings. |

The planar, electron-rich aromatic system of the quinoline ring in this compound makes it highly susceptible to forming π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal structure by governing how the molecules pack in the solid state.

Within a Hirshfeld surface analysis, π-π stacking is visualized on the shape-index and curvedness maps. nih.gov The shape-index map shows characteristic adjacent red and blue triangles where aromatic rings from neighboring molecules overlap in a parallel or anti-parallel fashion. The curvedness map displays large, flat green regions indicative of the planar surfaces of the rings stacking against each other. nih.gov These interactions, quantified as C···C contacts in the fingerprint plot, are a significant component of the cohesive forces in the crystal lattice. nih.gov

Molecular Dynamics Simulations

First-principle molecular dynamics, specifically the Car–Parrinello molecular dynamics (CPMD) method, has been instrumental in studying the dynamic behavior of this compound at the atomic level. researchgate.net These simulations solve the electronic structure on-the-fly as the atoms move, providing a highly accurate depiction of molecular behavior over time without relying on predefined force fields.

CPMD simulations have been performed for this molecule in both the gas phase (in a cubic box) and the solid state (using experimental crystal lattice parameters). researchgate.net These studies provide deep insights into several key areas:

Hydrogen Bond Dynamics: As detailed in the hydrogen bonding section, MD simulations track the position of the bridged proton over time, confirming its localization and the stability of the intramolecular bond. researchgate.net

Vibrational Properties: By applying a Fourier transform to the atomic velocity autocorrelation function obtained from the MD trajectory, a theoretical vibrational spectrum (power spectrum) can be generated. This allows for the analysis of key vibrational modes, particularly the O-H stretching frequency, which provides further evidence for the strength and nature of the hydrogen bond. researchgate.net

The use of dispersion corrections, such as Grimme's DFT-D2 method, is essential for accurate solid-state simulations, as it properly accounts for the weak van der Waals forces that are critical for maintaining the crystal structure. researchgate.net

Car-Parrinello Molecular Dynamics (CPMD)

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that calculates the electronic structure and atomic forces "on-the-fly" from first principles, typically using Density Functional Theory (DFT). wikipedia.org This avoids the need for predefined potentials (force fields), making it suitable for studying systems where chemical bonds can form or break, such as during proton transfer events. wikipedia.org The method uses fictitious dynamics for the electronic wave function, which allows for efficient simulation of molecular motion over picosecond timescales. wikipedia.org

In the study of this compound, CPMD simulations have been performed to investigate the features of its intramolecular hydrogen bond in both the gas phase and the solid state. researchgate.net A key focus of this research is the dynamics of the proton within the hydrogen bridge. Analysis of the free energy surfaces derived from these simulations indicates that a spontaneous, ground-state proton transfer from the carboxylic oxygen to the N-oxide oxygen is not a favorable process. researchgate.netdokumen.pub

Simulations on similar N-oxide compounds, such as N-methyl-quinoline-2-carboxamide 1-oxide, provide a comparative context. While both feature intramolecular hydrogen bonds, the O-H···O bond in quinaldic acid N-oxide is noted to be very short compared to the N-H···O bond in the carboxamide derivative, indicating a stronger interaction. nih.gov CPMD simulations, often supplemented with dispersion corrections (e.g., Grimme's D2), are crucial for accurately reproducing the geometric parameters of the hydrogen bond and comparing them with experimental data from X-ray or neutron diffraction. researchgate.netnih.gov

Table 1: Illustrative CPMD Simulation Parameters for a Heterocyclic System This table provides typical parameters used in CPMD simulations for compounds like this compound, based on general practice and studies on related molecules.

| Parameter | Value | Description |

| Density Functional | BLYP | Becke-Lee-Yang-Parr exchange-correlation functional. |

| Dispersion Correction | Grimme's D2 | An empirical correction to account for van der Waals forces. |

| Plane-Wave Cutoff | 80-100 Ry | The kinetic energy cutoff for the plane-wave basis set. |

| Time Step | 0.07 - 0.12 fs | The integration time step for the equations of motion. |

| Fictitious Electron Mass | 400 - 600 a.u. | A parameter controlling the fictitious dynamics of the electrons. |

| Simulation Time | 10 - 20 ps | Total duration of the molecular dynamics trajectory. |

| Temperature | 298 K | Target simulation temperature, controlled by a thermostat. |

Path Integral Molecular Dynamics (PIMD)

Path Integral Molecular Dynamics (PIMD) is a simulation technique that extends classical molecular dynamics to include nuclear quantum effects (NQEs), such as zero-point energy and quantum tunneling. wikipedia.org This is particularly important for accurately describing the behavior of light nuclei, especially protons involved in hydrogen bonds. researchgate.net In PIMD, each quantum particle is represented as a ring polymer of classical particles (beads), allowing for the quantum mechanical delocalization of the nucleus to be sampled. wikipedia.org

While specific PIMD studies focused solely on this compound are not prominent in the literature, the method has been applied to investigate intermolecular hydrogen bonds in closely related systems like 5-hydroxyquinoline (B119867) and 4-hydroxybenzoic acid. nih.gov In such studies, PIMD is used to understand how NQEs affect the geometry and dynamics of the hydrogen bridge. nih.gov

When applied to a system like this compound, PIMD simulations could provide critical information on the quantum nature of the proton within the strong intramolecular hydrogen bond. A common finding in PIMD studies of hydrogen-bonded systems is that NQEs can lead to a shortening of the donor-acceptor distance and a greater delocalization of the bridged proton compared to classical simulations like CPMD. nih.gov This quantum delocalization can broaden the potential energy well for the proton, influencing its vibrational frequencies and the probability of tunneling, even if a full transfer is not thermodynamically favorable. dokumen.pubresearchgate.net

Reactivity Descriptors from Computational Methods

Computational methods, primarily DFT, are widely used to calculate a variety of reactivity descriptors that help predict a molecule's chemical behavior. These descriptors are derived from the electronic structure and provide insights into properties like electrophilicity, nucleophilicity, and susceptibility to oxidation or reduction.

For this compound, key reactivity descriptors would include:

Electron Oxidation and Reduction Potentials: These values indicate the ease with which a molecule can lose or gain an electron. They can be estimated by calculating the energies of the neutral, cationic, and anionic species.

Hydrogen Atom Transfer (HAT) Barriers: The carboxylic acid group is a potential hydrogen atom donor. Computational methods can model the reaction pathway for HAT to a radical species and calculate the associated activation energy barrier. This is crucial for understanding antioxidant behavior or radical-mediated degradation.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. DFT calculations have been used to investigate the HOMO-LUMO gap in similar compounds to explain charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would highlight the negative potential around the N-oxide and carbonyl oxygens and the positive potential near the carboxylic hydrogen.

Table 2: Representative Reactivity Descriptors (Illustrative Data) This table presents typical reactivity descriptors that would be calculated for this compound using DFT. The values are for illustrative purposes to show the type of data generated.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Related to the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |

Force Field (FF) and Energy Component Analysis (Symmetry-Adapted Perturbation Theory)

Force Field (FF) Development: A force field is a set of empirical functions and parameters that describe the potential energy of a system of atoms. acs.org It is used in classical molecular dynamics simulations to study large systems over long timescales. Developing a specific force field for this compound would involve parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived by fitting to high-level quantum chemical calculations or experimental data. acs.org A well-parameterized force field would enable simulations of crystal packing, solvation, and interactions with biomolecules.

Symmetry-Adapted Perturbation Theory (SAPT): Symmetry-Adapted Perturbation Theory (SAPT) is a quantum chemical method used to directly calculate and analyze the interaction energy between molecules. nih.gov Unlike the supermolecular approach, SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). nih.govnih.gov

Table 3: Illustrative SAPT Energy Decomposition for a Carboxylic Acid Dimer (kcal/mol) This table provides a typical breakdown of interaction energies for a hydrogen-bonded dimer of a molecule like this compound, as would be calculated by SAPT. The values are representative examples.

| Energy Component | Illustrative Value (kcal/mol) | Physical Interpretation |

| Electrostatics | -15.0 | Attraction/repulsion between static charge distributions (e.g., hydrogen bonds). |

| Exchange | +12.5 | Pauli repulsion due to overlapping electron clouds. |

| Induction | -3.5 | Polarization of one molecule by the electric field of the other. |

| Dispersion | -6.0 | Attraction from correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy | -12.0 | The net stability of the dimer complex. |

Chemical Reactivity and Reaction Mechanisms of 2 Quinolinecarboxylic Acid, 1 Oxide

Oxidation Reactions (e.g., Anomeric-Based Oxidation)

While the N-oxide group in 2-Quinolinecarboxylic acid, 1-oxide represents an oxidized form of the parent quinoline (B57606), the molecule itself can participate in or be synthesized through further oxidative processes. A notable modern concept in this area is Anomeric-Based Oxidation (ABO).

The term Anomeric-Based Oxidation (ABO) describes the formation of products from intermediates through the stereoelectronic interaction of a nitrogen atom's lone pair of electrons with the anti-bonding orbital of an adjacent C–H bond (nN → σ*C–H). nih.gov This process allows for the oxidation of a substrate without the need for an external oxidizing agent. nih.gov While not a direct oxidation of this compound, this mechanism is crucial in the synthesis of related quinoline carboxylic acid derivatives. For instance, the synthesis of 2-aryl-quinoline-4-carboxylic acids from aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) can proceed via an anomeric-based oxidation pathway. nih.gov

The quinoline ring itself is relatively stable to oxidation due to its aromaticity. However, under forceful conditions, it can be cleaved. For example, the oxidation of the parent quinoline ring to produce pyridine-2,3-dicarboxylic acid (quinolinic acid) can be achieved using strong oxidizing agents like alkaline potassium permanganate (B83412) or through cobalt-catalyzed oxidation with molecular oxygen. youtube.com The N-oxide functional group in derivatives like 2-methoxyquinoline (B1583196) N-oxide can also enable the molecule to act as a powerful oxidizing agent for other substrates, such as converting alcohols to aldehydes and ketones. uop.edu.pk

Reduction Pathways

The reduction of this compound can occur at two primary sites: the N-oxide group and the carboxylic acid group.

Deoxygenation of the N-oxide: The removal of the oxygen atom from the N-oxide group is a common reduction pathway, leading to the parent quinoline-2-carboxylic acid. This deoxygenation can be achieved using various reagents. A metal-free approach utilizes iodide as a catalyst, which is regenerated by formic acid; this system demonstrates high efficiency and selectivity for the reduction of various heterocyclic N-oxides. rsc.org Other methods include visible-light photocatalysis or reactions with reagents like phosphorus trichloride (B1173362) (PCl3). researchgate.net This deoxygenation is often a key step in functionalization reactions at the C2 position, where the N-oxide first activates the ring for attack and is subsequently removed. nih.govresearchgate.netnih.govbeilstein-journals.org

Reduction of the Carboxylic Acid and Ring: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). khanacademy.org The reaction with LiAlH4 typically proceeds via an initial acid-base reaction to form a carboxylate salt and hydrogen gas, followed by reduction to the alcohol. khanacademy.org Borane is considered more chemoselective for carboxylic acids compared to other carbonyl groups. khanacademy.org Separately, the quinoline ring system can also be reduced. Catalytic hydrogenation, for instance using hydrogen gas with a platinum catalyst, can reduce the benzene (B151609) portion of the ring to yield 5,6,7,8-tetrahydroquinoline. youtube.comuop.edu.pk

Substitution Reactions

This compound is susceptible to substitution reactions at both the carboxylic acid group and, notably, at the C2 position of the quinoline ring, which is highly activated by the N-oxide function.

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution to form derivatives such as esters and amides. These reactions typically proceed by activating the carboxyl group to create a better leaving group.

Substitution at the C2-Position: The N-oxide group makes the C2 and C4 positions of the quinoline ring electron-deficient and thus highly susceptible to nucleophilic attack. This activation enables a variety of deoxygenative functionalization reactions. For example, quinoline N-oxides react with arylzinc reagents in the absence of a transition metal catalyst to produce 2-arylquinolines. researchgate.net A highly efficient, metal-free C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles, which proceeds rapidly at room temperature to yield 2-(1,2,3-triazol-1-yl)quinolines. nih.govresearchgate.netnih.govbeilstein-journals.org This reaction involves a nucleophilic attack by the N-oxide onto the triazole, followed by attack of the resulting triazolyl anion at the C2 position of the quinoline ring. nih.govbeilstein-journals.org

The table below summarizes selected C2-substitution reactions of quinoline N-oxides.

| Reaction Type | Reagents | Product | Reference |

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | 2-(1,2,3-triazol-1-yl)quinolines | nih.govbeilstein-journals.org |

| C2-Arylation | Arylzinc reagents, TFAA | 2-Arylquinolines | researchgate.net |

| Ugi Reaction | Aldehydes, amines, isocyanides | Quinoline-C2-amino amides | acs.org |

| Reaction with Thiocarbamoyl Chloride | N,N-diethylthiocarbamoyl chloride | S-2-quinolyl N,N-diethylthiocarbamate | clockss.org |

Cyclization Reactions and Ring Formation

The quinoline N-oxide framework can be a starting point for constructing more complex fused heterocyclic systems through cyclization reactions. These can be intramolecular, involving substituents on the quinoline ring, or intermolecular, as part of multi-component reactions.

For instance, the bromination of certain quinoline alkaloids containing pendant functional groups can trigger an intramolecular cyclization, leading to the formation of new polycyclic structures. nih.gov Rhodium(III)-catalyzed coupling of quinoline N-oxides with internal diarylalkynes results in 8-functionalized quinolines through a cascade that involves C-H activation, alkyne insertion, and an intramolecular oxygen atom transfer from the N-oxide to the alkyne, followed by cyclization. acs.org

Furthermore, quinoline N-oxides can act as a key component in multi-component reactions that build complex molecular architectures. In a novel variation of the Ugi reaction, quinoline N-oxide replaces the traditional carboxylic acid component. It reacts with an aldehyde, an amine, and an isocyanide, leading to the formation of quinoline-C2-amino amides via a deoxygenative C(sp2)–H functionalization process. acs.org This unique reactivity highlights the role of the N-oxide in facilitating complex bond-forming cascades. acs.org

Catalyzed Reactions (e.g., Copper-catalyzed Cycloadditions)

Many transformations involving the quinoline N-oxide core are facilitated by transition metal catalysts, which enable high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are widely used in reactions involving quinoline derivatives. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the reactivity of quinoline N-oxides is more prominently featured in other copper-catalyzed transformations. For example, the decarboxylation of quinoline carboxylic acids can be effectively catalyzed by copper salts, proceeding through organocopper intermediates. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective for the regioselective C-H functionalization of quinoline N-oxides. The N-oxide group can act as a traceless directing group, guiding the catalyst to activate a specific C-H bond. This strategy has been used for the C8-functionalization of quinoline N-oxides with maleimides and internal alkynes, where the N-oxide is ultimately removed or participates in the reaction. researchgate.netacs.org

Photocatalyzed Reactions: Visible-light photocatalysis offers a mild and environmentally friendly approach for certain reactions. The deoxygenation of N-heterocyclic N-oxides, including quinoline N-oxides, can be achieved using organo-photocatalysts under blue LED light. researchgate.net

Investigation of Reaction Intermediates

Understanding the transient species formed during a reaction is key to elucidating its mechanism. Several studies on the reactivity of quinoline N-oxides have proposed or identified key reaction intermediates.

In the deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles, a plausible mechanism involves the initial nucleophilic attack of the quinoline N-oxide on the sulfonyl group to form intermediate A . This is followed by the elimination of a triazolyl anion, generating intermediate B . The triazolyl anion then attacks the activated C2-position of the quinoline ring to give intermediate C , which rearomatizes to the final product. nih.govbeilstein-journals.org

In reactions with arylzinc reagents, a 2-arylquinolin-1(2H)-olate intermediate has been shown to be involved. researchgate.net Similarly, when quinoline N-oxide reacts with N,N-diethylthiocarbamoyl chloride, the reaction may proceed through a cyclic intermediate XI , driven by the electron-releasing diethylamino group and the nucleophilicity of the sulfur atom. clockss.org In the Doebner synthesis of quinoline-4-carboxylic acids, imine intermediates formed from an aniline (B41778) and an aldehyde are crucial for the subsequent cyclization with pyruvic acid. nih.gov

Compatibility and Instability Factors in Reaction Environments

The stability of this compound is an important consideration in its synthesis and subsequent reactions. Key factors include temperature and pH.

Thermal Stability and Decarboxylation: A significant instability pathway for this and related compounds is decarboxylation (loss of CO2) from the carboxylic acid group. This reaction is often promoted by high temperatures. cdnsciencepub.com The decarboxylation of quinoline carboxylic acids is notably catalyzed by copper salts, often occurring at temperatures between 180-200°C. acs.org However, many reactions involving quinoline N-oxides are run at elevated temperatures (e.g., 100°C) for extended periods, suggesting the molecule possesses reasonable thermal stability under specific conditions. rsc.org

pH and Reagent Compatibility: The reactivity of the quinoline N-oxide system is influenced by the acidity or basicity of the reaction medium. The nitrogen atom of the quinoline ring is basic, and the N-oxide oxygen can be protonated under acidic conditions, which can further activate the ring towards nucleophilic attack. youtube.com Conversely, reactions can be run in the presence of bases like triethylamine. clockss.org The choice of reagents and conditions must account for the potential for side reactions. For example, in the synthesis of quinoline-C2-amino amides via the N-oxide-induced Ugi reaction, the N-oxide itself acts as a carboxylic acid isostere, highlighting its compatibility with the components of this multi-component reaction. acs.org The stability of related 2-aminonicotinic acid 1-oxides has been noted as a key feature for their biological applications, suggesting the N-oxide moiety can be stable under physiological conditions.

The existing literature predominantly focuses on the coordination chemistry of the related, non-oxidized compound, 2-quinolinecarboxylic acid (quinaldic acid), or on quinoline-1-oxide itself, without the 2-carboxylic acid functional group. While these studies provide insights into the coordination behavior of the individual functional moieties, there is a lack of research that specifically investigates the synthesis, structure, and properties of metal complexes formed with this compound.

Consequently, detailed research findings, data tables, and specific examples for the following sections and subsections concerning this compound are not available:

Coordination Chemistry and Metal Complexation of 2 Quinolinecarboxylic Acid, 1 Oxide

Theoretical Treatment of Metal-Ligand Interactions

Generating an article based on the provided outline would require extrapolating data from analogous but distinct chemical compounds, which would be scientifically inaccurate and speculative. Therefore, to ensure the content is factual and strictly pertains to the subject compound as per the instructions, this request cannot be fulfilled at this time. Further experimental research and publication in this specific area are needed to provide the necessary information.

Derivatives and Structural Modifications of 2 Quinolinecarboxylic Acid, 1 Oxide

Synthesis of Substituted 2-Quinolinecarboxylic Acid, 1-oxide Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic routes. A common approach involves the initial synthesis of a substituted quinoline-2-carboxylic acid followed by N-oxidation. Alternatively, modifications can be introduced to a pre-formed this compound molecule.

One of the fundamental methods for constructing the quinoline (B57606) ring is the Doebner reaction , which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.netnih.govacs.org This three-component reaction allows for the introduction of a wide variety of substituents onto the benzene (B151609) portion of the quinoline ring by using appropriately substituted anilines. acs.org For instance, anilines bearing electron-withdrawing or electron-donating groups can be used to generate diverse quinoline-4-carboxylic acids, a strategy that can be adapted for 2-quinolinecarboxylic acid synthesis. acs.org

Once the substituted quinoline-2-carboxylic acid is obtained, the N-oxide can be introduced by oxidation, typically using reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Further derivatization often focuses on the carboxylic acid group. The carboxylic acid can be converted to its corresponding acid chloride, which then serves as a reactive intermediate for the synthesis of esters and amides. researchgate.net For example, reacting the acid chloride with various phenols or arylamines yields the respective ester or amide derivatives. researchgate.net

Another strategy involves the modification of substituents on the quinoline ring. For instance, a chloro group at a specific position can be a versatile handle for introducing other functionalities through nucleophilic substitution reactions.

The synthesis of prenylated quinolinecarboxylic acid derivatives has also been explored, inspired by the natural product Ppc-1, which exhibits mitochondrial uncoupling activity. nih.gov These syntheses often involve multi-step sequences to build the quinoline core and attach the prenyl chains. nih.gov

A variety of functionalized quinoline-2-one derivatives have been synthesized bearing moieties such as chloro, azido, fused tricycles, and sugars. ekb.eg Hydrazide derivatives of quinoline-2-ones can be prepared by reacting the corresponding ester with hydrazine (B178648) hydrate. ekb.eg These hydrazides can then be further reacted to form hydrazones. ekb.eg

The following table summarizes some synthetic methods for quinoline carboxylic acid derivatives:

| Starting Material(s) | Key Reaction(s) | Product Type |

| Aniline, Aldehyde, Pyruvic Acid | Doebner Reaction | Substituted Quinoline-4-carboxylic acid |

| Quinoline-2-carboxylic acid | Oxidation (e.g., H₂O₂, m-CPBA) | Quinoline-2-carboxylic acid, 1-oxide |

| Quinoline-2-carboxylic acid chloride | Reaction with Phenols/Arylamines | Esters/Amides of Quinoline-2-carboxylic acid |

| 4-hydroxy-quinoline-2-one | Reaction with Hydrazine Hydrate | Hydrazide derivative |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. georgiasouthern.edu For derivatives of quinolinecarboxylic acids, SAR studies have been conducted across various therapeutic areas.

In the context of antiviral activity , particularly as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), SAR studies on 4-quinoline carboxylic acid analogs have revealed key structural requirements for potency. nih.govnih.govelsevierpure.com These studies, which provide insights applicable to the this compound scaffold, have identified three critical regions for activity:

The C2-position: This position generally requires bulky, hydrophobic substituents for optimal activity. nih.gov The presence of a diaryl ether moiety at this position has been shown to significantly enhance inhibitory potential. nih.gov

The C4-position (analogous to the C2-position in the title compound): A strict requirement for a carboxylic acid group or its salt at this position is observed for potent inhibition. nih.gov Replacement of the polar carboxylic acid with neutral bioisosteres often leads to a decrease in activity. koreascience.kr

The benzo portion of the quinoline ring: Substitutions on this ring system can significantly impact activity. For example, a fluorine atom at the C6-position and a chlorine at the C7-position have been shown to be beneficial. nih.govnih.gov Specifically, replacing a C7-chlorine with a fluorine resulted in a tenfold increase in activity in one study. nih.gov

For anti-obesity activity through mitochondrial uncoupling, SAR studies of prenylated quinolinecarboxylic acid derivatives, such as analogs of Ppc-1, have been conducted. nih.gov These studies revealed that the number and position of prenyl chains significantly influence the uncoupling activity. A triprenylated derivative was found to be more potent than the naturally occurring monoprenylated Ppc-1. nih.gov

As NMDA receptor antagonists , SAR studies of 4-substituted quinoline-2-carboxylic acid derivatives have shown that the nature of the substituent at the C4-position is critical for binding affinity to the glycine (B1666218) site of the NMDA receptor. koreascience.kr Electron-rich substituents at C4 that can act as hydrogen bond donors tend to increase binding affinity. koreascience.kr Conversely, the introduction of flexible alkyl chains at this position significantly reduces activity. koreascience.kr

The table below summarizes key SAR findings for quinoline carboxylic acid derivatives:

| Position of Substitution | Substituent Effect on Activity | Biological Activity |

| C2 | Bulky, hydrophobic groups (e.g., diaryl ether) increase potency. nih.govnih.gov | Antiviral (DHODH inhibition) |

| C2 (analogous to C4) | Carboxylic acid group is crucial. nih.gov Neutral bioisosteres are detrimental. koreascience.kr | Antiviral, NMDA receptor antagonism |

| C4 | Electron-rich, H-bond donating groups increase affinity. koreascience.kr Flexible alkyl chains decrease affinity. koreascience.kr | NMDA receptor antagonism |

| C6 | Fluorine substitution is beneficial. nih.gov | Antiviral (DHODH inhibition) |

| C7 | Fluorine substitution enhances activity more than chlorine. nih.gov | Antiviral (DHODH inhibition) |

| Multiple | Prenylation enhances activity; triprenylated is more potent than monoprenylated. nih.gov | Anti-obesity (Mitochondrial uncoupling) |

Design of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, better selectivity, or a dual mode of action. The quinoline scaffold, including the 2-quinolinecarboxylic acid moiety, is a popular component in the design of such hybrid molecules. researchgate.netnih.gov

A common strategy involves linking the quinoline core to another heterocyclic system known for a particular biological activity. For example, hybrid molecules have been designed by tethering a quinoline scaffold to a cinnamide moiety, with the goal of creating anticancer agents that inhibit tubulin polymerization. nih.gov In such designs, the quinoline-8-yloxyacetic acid hydrazide can serve as a key intermediate, which is then condensed with various substituted cinnamate (B1238496) derivatives. nih.gov

Another approach is the creation of hybrids incorporating moieties known to target specific enzymes or cellular pathways. For instance, the design of hybrids between quinoline derivatives and isatin (B1672199) has been explored for developing new antimicrobial agents. researchgate.net The rationale is to leverage the known antibacterial properties of both scaffolds.

The design of these hybrid molecules often involves computational methods, such as molecular docking, to predict the binding interactions of the designed hybrid with its biological target. researchgate.net This in silico approach helps in rationalizing the design and prioritizing synthetic targets.

The following table presents examples of design strategies for hybrid molecules based on the quinoline scaffold:

| Quinoline Moiety | Linked Pharmacophore | Design Rationale / Target |

| Quinolin-8-yloxy | Cinnamide | Anticancer (Tubulin polymerization inhibitors) |

| Quinoline | Isatin/1,2,3-triazole | Antimicrobial (e.g., anti-TB) |

| Quinoline | Pyrrolidine-2,5-dione | Anticancer |